molecular formula C23H34Cl2N2O B14656954 beta-Benzyl-alpha-ethyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride CAS No. 40502-73-6

beta-Benzyl-alpha-ethyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride

Cat. No.: B14656954
CAS No.: 40502-73-6
M. Wt: 425.4 g/mol
InChI Key: UMKLTYIOPAKKFR-UHFFFAOYSA-N
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Description

Beta-Benzyl-alpha-ethyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Benzyl-alpha-ethyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with diethyl carbonate under controlled conditions.

    Substitution Reactions: The piperazine ring is then subjected to various substitution reactions to introduce the benzyl, ethyl, methyl, and phenyl groups. These reactions often require specific catalysts and solvents to ensure high yield and purity.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Beta-Benzyl-alpha-ethyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the piperazine ring and the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Beta-Benzyl-alpha-ethyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of beta-Benzyl-alpha-ethyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Beta-Benzyl-alpha-ethyl-4-methyl-alpha-phenyl-1-piperazinepropanol: Lacks the dihydrochloride salt form.

    Alpha-ethyl-4-methyl-alpha-phenyl-1-piperazinepropanol: Lacks the benzyl group.

    Beta-Benzyl-alpha-ethyl-4-methyl-alpha-phenyl-1-piperazineethanol: Contains an ethanol group instead of propanol.

Uniqueness

Beta-Benzyl-alpha-ethyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

CAS No.

40502-73-6

Molecular Formula

C23H34Cl2N2O

Molecular Weight

425.4 g/mol

IUPAC Name

2-benzyl-1-(4-methylpiperazin-1-yl)-3-phenylpentan-3-ol;dihydrochloride

InChI

InChI=1S/C23H32N2O.2ClH/c1-3-23(26,21-12-8-5-9-13-21)22(18-20-10-6-4-7-11-20)19-25-16-14-24(2)15-17-25;;/h4-13,22,26H,3,14-19H2,1-2H3;2*1H

InChI Key

UMKLTYIOPAKKFR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(CC2=CC=CC=C2)CN3CCN(CC3)C)O.Cl.Cl

Origin of Product

United States

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